molecular formula C7H6BrN3 B2743787 1-Azido-3-bromo-2-methylbenzene CAS No. 1550169-97-5

1-Azido-3-bromo-2-methylbenzene

Cat. No.: B2743787
CAS No.: 1550169-97-5
M. Wt: 212.05
InChI Key: KKQIAPTUXHFHDD-UHFFFAOYSA-N
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Description

1-Azido-3-bromo-2-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-2-methylbenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 2-methylbenzene (toluene) to introduce the bromine atom at the desired position. This is typically achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The resulting 3-bromo-2-methylbenzene is then subjected to azidation using sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-bromo-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-2-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The bromine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

  • 1-Azido-2-bromo-4-methylbenzene
  • 1-Azido-4-bromo-2-methylbenzene
  • 1-Azido-3-chloro-2-methylbenzene

Uniqueness: 1-Azido-3-bromo-2-methylbenzene is unique due to the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

1-azido-3-bromo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIAPTUXHFHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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